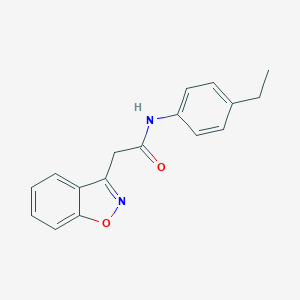
2-(1,2-benzisoxazol-3-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-benzisoxazol-3-yl)-N-(4-ethylphenyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields like neuroscience, medicinal chemistry, and drug discovery. BIA is a benzisoxazole derivative that has been synthesized using various methods and has shown promising results in pre-clinical studies.
作用機序
The exact mechanism of action of BIA is not well understood, but it is believed to act on various targets in the body. In neuroscience, BIA has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In medicinal chemistry, BIA has been shown to inhibit the production of inflammatory cytokines and reduce pain perception.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects. In pre-clinical studies, BIA has been shown to reduce inflammation, protect neurons from oxidative stress, and reduce pain perception. BIA has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
One of the main advantages of using BIA in lab experiments is its potential to be used as a scaffold for designing new compounds with improved pharmacological properties. BIA has also been shown to have a good safety profile, making it a promising candidate for further development. However, one of the limitations of using BIA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for BIA research. One of the areas of research is to further investigate the mechanism of action of BIA and identify its molecular targets. Another area of research is to design new compounds based on the BIA scaffold and test their pharmacological properties. Additionally, further pre-clinical and clinical studies are needed to evaluate the safety and efficacy of BIA in treating various diseases.
合成法
BIA can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine to form 2-(1,2-benzisoxazol-3-yl) hydrazine. This intermediate compound can be further reacted with acetic anhydride to form BIA. Another method involves the reaction of 2-amino-5-ethylbenzoic acid with 2-nitrobenzaldehyde to form the intermediate compound, which is then reduced to form BIA.
科学的研究の応用
BIA has shown potential applications in various fields of research, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, BIA has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases like Alzheimer's and Parkinson's. In medicinal chemistry, BIA has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for developing new drugs. In drug discovery, BIA has been used as a scaffold for designing new compounds with improved pharmacological properties.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
2-(1,2-benzoxazol-3-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-7-9-13(10-8-12)18-17(20)11-15-14-5-3-4-6-16(14)21-19-15/h3-10H,2,11H2,1H3,(H,18,20) |
InChIキー |
ZSGUBLKNWIRLOV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



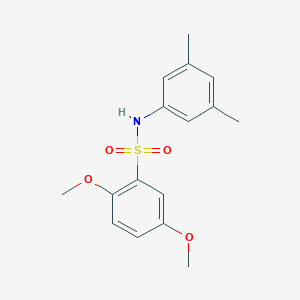

![N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)
![2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229834.png)
![2-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229835.png)
![2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)
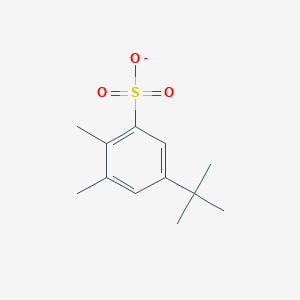
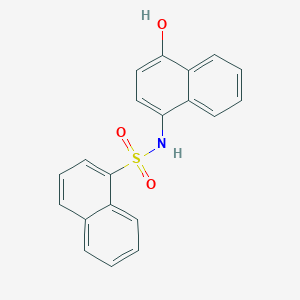
![N-[(4-methoxyphenyl)sulfonyl]tryptophan](/img/structure/B229855.png)
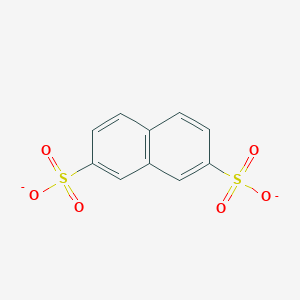
![2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate](/img/structure/B229857.png)
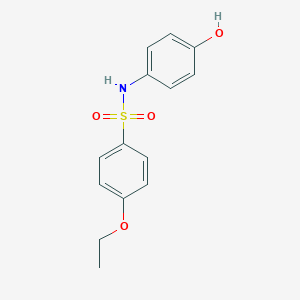
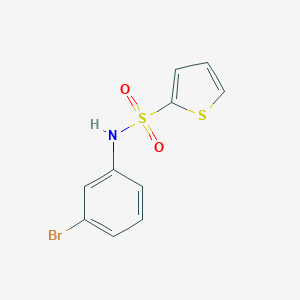
![Methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229864.png)